

# An In-depth Technical Guide to the Spectral Data of Octanal

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## Compound of Interest

Compound Name: Octanal

Cat. No.: B600720

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **octanal**. Detailed experimental protocols and structured data tables are presented to facilitate the identification and characterization of this compound.

## Introduction to Octanal

**Octanal** (C<sub>8</sub>H<sub>16</sub>O), also known as caprylaldehyde, is an eight-carbon saturated aldehyde. It is a colorless liquid with a characteristic fruity odor and is found naturally in citrus oils. **Octanal** is used in the fragrance and flavor industries and serves as a versatile intermediate in organic synthesis. Accurate spectral analysis is crucial for its quality control and for monitoring its presence in various matrices.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **octanal** exhibits distinct signals corresponding to the different proton environments in the molecule. The aldehydic proton is significantly deshielded and appears at a characteristic downfield chemical shift.

Table 1:  $^1\text{H}$  NMR Spectral Data for **Octanal**

Proton Assignment	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-1 (-CHO)	9.76	Triplet (t)	1.9
H-2 (-CH <sub>2</sub> CHO)	2.42	Triplet of doublets (td)	7.4, 1.9
H-3 (-CH <sub>2</sub> CH <sub>2</sub> CHO)	1.63	Quintet	7.4
H-4 to H-7 (-CH <sub>2</sub> -)	1.29	Multiplet	-
H-8 (-CH <sub>3</sub> )	0.88	Triplet (t)	7.0

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

## $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum provides information on the different carbon environments within the **octanal** molecule. The carbonyl carbon of the aldehyde group is a key diagnostic signal, appearing at a significantly downfield chemical shift.

Table 2:  $^{13}\text{C}$  NMR Spectral Data for **Octanal**

Carbon Assignment	Chemical Shift ( $\delta$ ) in ppm
C-1 (CHO)	202.9
C-2	43.9
C-3	31.6
C-4	29.2
C-5	29.1
C-6	24.2
C-7	22.5
C-8	14.0

Solvent:  $\text{CDCl}_3$ , Frequency: 100 MHz

## Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of a liquid aldehyde like **octanal** is as follows:

- Sample Preparation:
  - Dissolve approximately 5-20 mg of the **octanal** sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.
  - The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte signals.<sup>[1][2]</sup>
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
- Instrument Setup:
  - Place the NMR tube in the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
  - Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
- Data Acquisition:
  - For  $^1\text{H}$  NMR: Acquire the spectrum using a standard single-pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
  - For  $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of the  $^{13}\text{C}$  isotope. A relaxation delay of 2-5 seconds is recommended for accurate integration, especially for quaternary carbons.<sup>[3]</sup>

- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
  - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  - Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of the different types of protons.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

### IR Spectral Data

The IR spectrum of **octanal** is characterized by strong absorption bands corresponding to the C=O and C-H vibrations of the aldehyde group.

Table 3: Key IR Absorption Bands for **Octanal**

Vibrational Mode	Frequency ( $\text{cm}^{-1}$ )	Intensity
C-H stretch (aldehyde)	2822, 2721	Medium
C-H stretch (aliphatic)	2962, 2925, 2855	Strong
C=O stretch (aldehyde)	1728	Strong
C-H bend (aliphatic)	1465, 1378	Medium

Sample preparation: Neat liquid film

## Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an IR spectrum of a liquid sample like **octanal** is as follows:

- Sample Preparation:
  - Place one or two drops of the neat (undiluted) liquid **octanal** onto the surface of a salt plate (e.g., NaCl or KBr).<sup>[4][5]</sup>
  - Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.
- Instrument Setup:
  - Place the salt plate assembly in the sample holder of the IR spectrometer.
  - Ensure the instrument's beam path is clear.
- Data Acquisition:
  - Acquire a background spectrum of the empty instrument to subtract any atmospheric (e.g., CO<sub>2</sub>, H<sub>2</sub>O) or instrumental interferences.
  - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Label the significant peaks with their corresponding frequencies in wavenumbers (cm<sup>-1</sup>).

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

## Mass Spectral Data

The electron ionization (EI) mass spectrum of **octanal** shows a molecular ion peak and several characteristic fragment ions resulting from the cleavage of the parent molecule.

Table 4: Major Fragment Ions in the Mass Spectrum of **Octanal**

m/z	Relative Intensity (%)	Proposed Fragment Ion
41	100	$[\text{C}_3\text{H}_5]^+$
43	95	$[\text{C}_3\text{H}_7]^+$ or $[\text{C}_2\text{H}_3\text{O}]^+$
44	85	$[\text{C}_2\text{H}_4\text{O}]^+$ (McLafferty rearrangement)
57	70	$[\text{C}_4\text{H}_9]^+$
70	35	$[\text{C}_5\text{H}_{10}]^+$
84	25	$[\text{M} - \text{C}_2\text{H}_4\text{O}]^+$
128	5	$[\text{M}]^+$ (Molecular Ion)

Ionization method: Electron Ionization (EI) at 70 eV

## Experimental Protocol for Mass Spectrometry

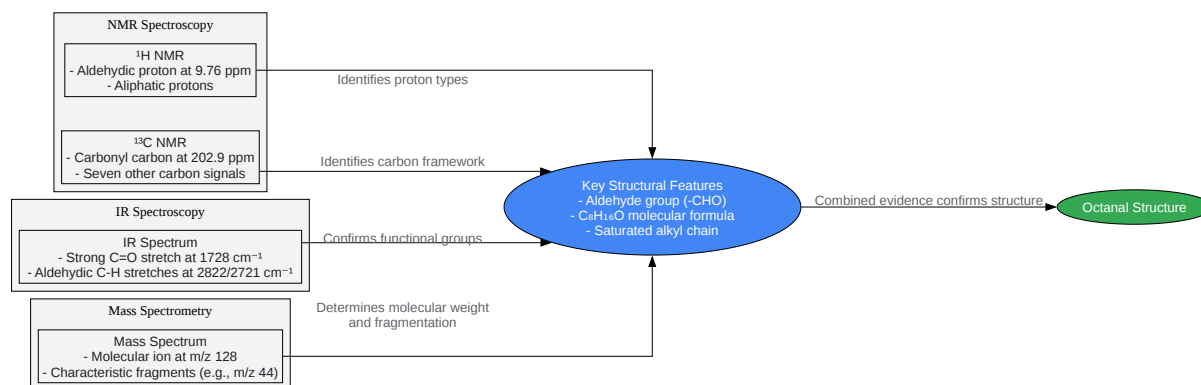
A general protocol for obtaining an EI mass spectrum of a liquid sample like **octanal**, often coupled with gas chromatography (GC), is as follows:

- Sample Introduction (via GC):
  - Prepare a dilute solution of **octanal** in a volatile organic solvent (e.g., hexane or dichloromethane).
  - Inject a small volume (typically 1  $\mu\text{L}$ ) of the solution into the gas chromatograph.
  - The GC separates the components of the sample, and the **octanal** peak is then introduced into the mass spectrometer.

- Ionization:
  - In the ion source, the gaseous **octanal** molecules are bombarded with a high-energy electron beam (typically 70 eV).
  - This causes the removal of an electron from the molecule, forming a positively charged molecular ion ( $[M]^+$ ).
- Fragmentation:
  - The molecular ions are energetically unstable and undergo fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.
- Mass Analysis:
  - The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  - The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- Detection:
  - The separated ions are detected, and their abundance is recorded.
  - The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ .

## Data Interpretation and Structural Elucidation

The combined spectral data provides unambiguous evidence for the structure of **octanal**.



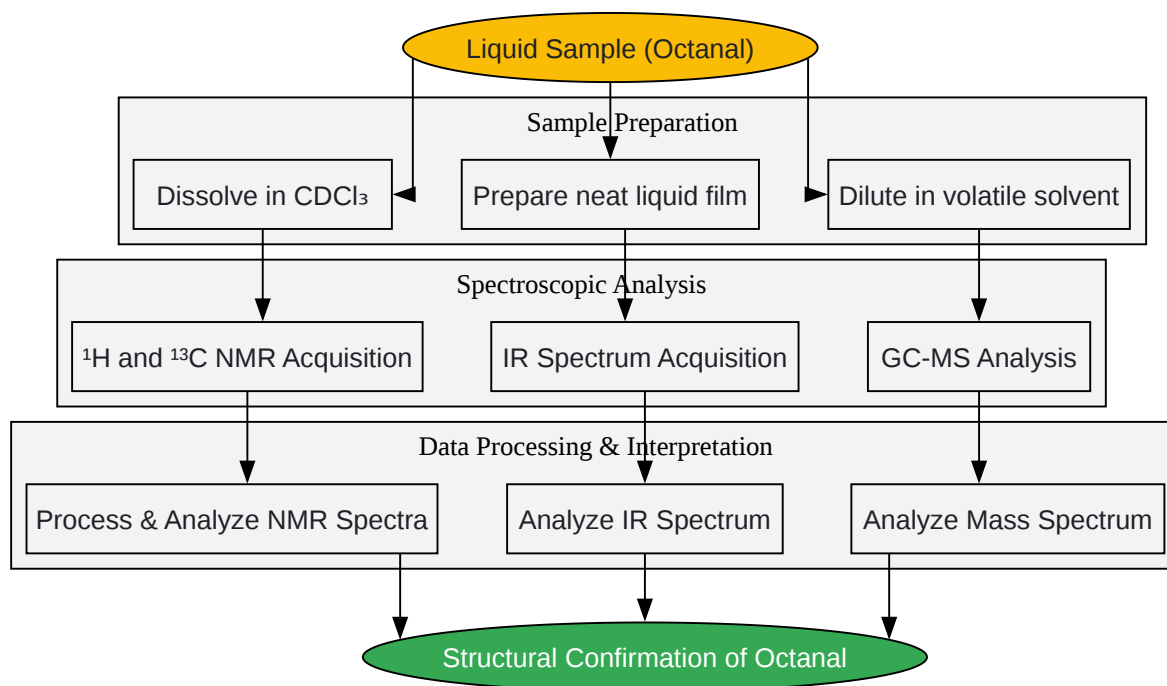
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Caption: Logical workflow for the structural elucidation of **octanal** using combined spectral data.

## Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid sample such as **octanal**.





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Caption: General experimental workflow for the spectroscopic analysis of a liquid sample.

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